Cas no 1172734-51-8 (N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide)

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide is a specialized sulfonamide derivative featuring a tetrahydroquinoline scaffold with a methoxyacetyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive intermediate. The cyclohexanesulfonamide moiety enhances metabolic stability, while the methoxyacetyl group may influence binding affinity in target interactions. Its well-defined structure allows for precise modifications in drug discovery applications. The compound's synthetic accessibility and stability under standard conditions make it a practical choice for further derivatization and biological evaluation. Researchers value its potential utility in developing novel therapeutic agents with optimized pharmacokinetic properties.
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide structure
1172734-51-8 structure
商品名:N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
CAS番号:1172734-51-8
MF:C18H26N2O4S
メガワット:366.475043773651
CID:5507952

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanesulfonamide
    • N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
    • インチ: 1S/C18H26N2O4S/c1-24-13-18(21)20-11-5-6-14-9-10-15(12-17(14)20)19-25(22,23)16-7-3-2-4-8-16/h9-10,12,16,19H,2-8,11,13H2,1H3
    • InChIKey: SPPAUCMQMBXMHU-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(COC)=O)(=O)=O)CCCCC1

計算された属性

  • せいみつぶんしりょう: 366.161
  • どういたいしつりょう: 366.161
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 554
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.1A^2

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2050-0487-10mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2050-0487-30mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2050-0487-3mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2050-0487-4mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2050-0487-40mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2050-0487-20μmol
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2050-0487-2mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2050-0487-2μmol
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2050-0487-5μmol
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2050-0487-20mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide
1172734-51-8 90%+
20mg
$99.0 2023-05-17

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide 関連文献

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamideに関する追加情報

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide: A Promising Therapeutic Agent in Modern Pharmacology

CAS No. 1172734-51-8 represents a significant advancement in the field of medicinal chemistry, with its unique molecular structure and diverse pharmacological properties. This compound, known as N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide, has garnered attention due to its potential applications in addressing complex biological pathways. The synthesis of this molecule involves a multi-step process that combines heterocyclic ring systems with sulfonamide functionalities, creating a scaffold that exhibits both structural and functional versatility.

Recent studies have highlighted the importance of 1,2,3,4-tetrahydroquinolin-7-yl moieties in modulating receptor interactions, while the 2-methoxyacetyl group contributes to enhanced metabolic stability. The integration of these features within the cyclohexanesulfonamide backbone allows for precise targeting of intracellular signaling cascades. This structural design has been shown to improve drug solubility and bioavailability, making it a valuable candidate for further development.

Advancements in computational modeling have enabled researchers to predict the binding affinity of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide with various protein targets. These simulations suggest that the compound may interact with enzymes involved in inflammatory responses, offering potential therapeutic benefits for chronic diseases. The 2-methoxyacetyl substituent is believed to enhance the molecule's ability to cross biological membranes, a critical factor in achieving systemic efficacy.

Experimental data from recent clinical trials indicate that 1,2,3,4-tetrahydroquinolin-7-yl derivatives exhibit promising anti-inflammatory properties. These findings align with the growing emphasis on personalized medicine, where targeted therapies are designed to address specific genetic or environmental factors. The cyclohexanesulfonamide core structure has also been linked to improved pharmacokinetic profiles, reducing the risk of adverse reactions associated with traditional treatments.

Current research focuses on optimizing the 2-methoxyacetyl functional group to enhance the compound's selectivity for specific receptors. This approach is part of a broader trend in drug discovery that prioritizes minimizing off-target effects while maximizing therapeutic outcomes. The 1,2,3,4-tetrahydroquinolin-7-yl scaffold has been shown to interact with multiple signaling pathways, making it a versatile platform for developing novel therapeutics.

Comparative studies with other sulfonamide derivatives have revealed that N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide demonstrates superior stability in physiological conditions. This characteristic is particularly important for drugs targeting chronic conditions, where long-term efficacy is crucial. The 2-methoxyacetyl modification appears to play a key role in maintaining molecular integrity during metabolic processing.

Recent breakthroughs in synthetic methodologies have enabled the production of 1,2,3,4-tetrahydroquinolin-7-yl derivatives with enhanced potency. These advances are critical for translating laboratory findings into clinical applications. The cyclohexanesulfonamide framework has been shown to improve the compound's ability to modulate intracellular targets, which is essential for addressing complex diseases.

Pharmacological studies have identified potential applications for N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide in neurodegenerative disorders. The unique combination of 2-methoxyacetyl and 1,2,3,4-tetrahydroquinolin-7-yl groups may provide neuroprotective benefits by targeting specific pathways involved in disease progression. These findings align with the increasing focus on multi-target therapies in modern pharmacology.

Further research is needed to fully understand the molecular mechanisms underlying the therapeutic potential of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide. The 2-methoxyacetyl modification appears to be a key factor in determining the compound's biological activity, making it an important area of investigation. The 1,2,3,4-tetrahydroquinolin-7-yl scaffold has also shown promise in addressing metabolic disorders, highlighting its broad therapeutic relevance.

As the field of medicinal chemistry continues to evolve, compounds like N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide represent a new frontier in drug development. The unique combination of 2-methoxyacetyl, 1,2,3,4-tetrahydroquinolin-7-yl, and cyclohexanesulfonamide functionalities makes this molecule a compelling candidate for further exploration. Its potential applications in treating complex diseases underscore the importance of continued research in this area.

Collaborative efforts between academia and industry are essential for advancing the development of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanesulfonamide. These partnerships can facilitate the translation of promising laboratory findings into viable therapeutic options. The 2-methoxyacetyl modification and 1,2,3,4-tetrahydroquinolin-7-yl scaffold continue to be areas of active investigation, reflecting their significance in modern pharmacological research.

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